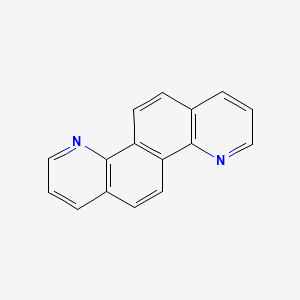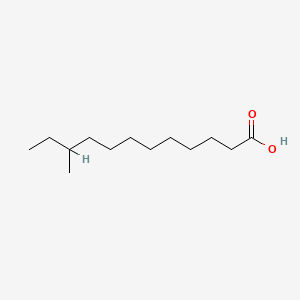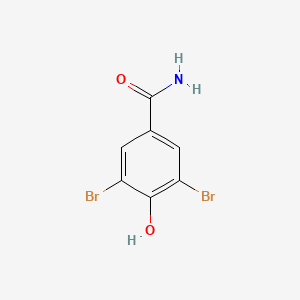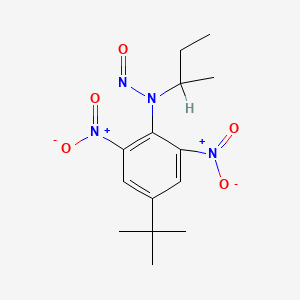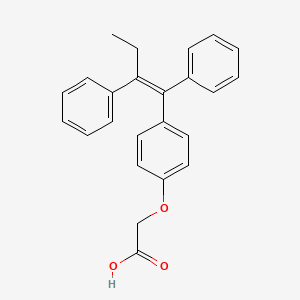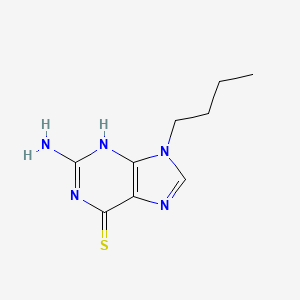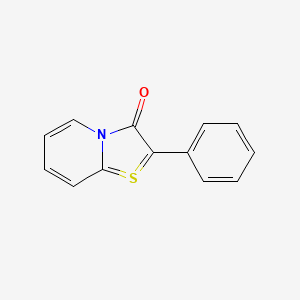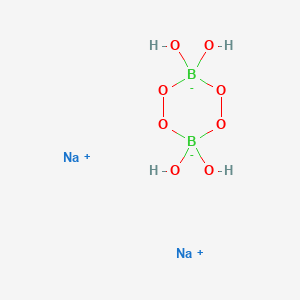
Disodium tetrahydroxidodi-mu-peroxido-diborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium perborate is an inorganic sodium salt. It has a role as a bleaching agent. It contains a perborate(2-).
Wissenschaftliche Forschungsanwendungen
Peroxo Complexes and Their Applications
Peroxo complexes, including those of vanadium and molybdenum, are studied for their significant roles across various chemical reactions and potential applications in biochemistry and materials science. These complexes are known for their oxidative properties, catalyzing reactions like epoxidation and hydroxylation, and have been explored for their insulin mimetic and antitumor activities. For example, peroxidovanadium compounds have been researched for their bioinorganic chemistry, focusing on their role in vanadium-dependent enzymes and their pharmacological properties, including insulin mimetic and antitumor activities (Schwendt et al., 2016). Similarly, oxido-peroxido molybdenum(VI) complexes have been utilized in catalytic systems for the oxidation of various organic compounds, highlighting their versatility in chemical synthesis (Amini et al., 2013).
Structural and Spectroscopic Insights
The structural and spectroscopic characterization of peroxo complexes provides fundamental insights into their behavior and interaction mechanisms. For instance, the study of diiron(III) peroxo complexes as models for non-heme diiron proteins sheds light on the structural basis of their reactivity and potential applications in mimicking biological processes (Zhang et al., 2005). These insights are crucial for designing and synthesizing new compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
15120-21-5 |
|---|---|
Produktname |
Disodium tetrahydroxidodi-mu-peroxido-diborate |
Molekularformel |
B2H4Na2O8 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
disodium;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |
InChI |
InChI=1S/B2H4O8.2Na/c3-1(4)7-9-2(5,6)10-8-1;;/h3-6H;;/q-2;2*+1 |
InChI-Schlüssel |
JBUKJLNBQDQXLI-UHFFFAOYSA-N |
SMILES |
[B-]1(OO[B-](OO1)(O)O)(O)O.[Na+].[Na+] |
Kanonische SMILES |
[B-]1(OO[B-](OO1)(O)O)(O)O.[Na+].[Na+] |
Piktogramme |
Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B1230786.png)
![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)
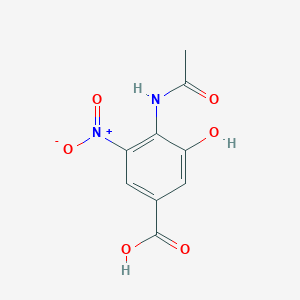
![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)
![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
